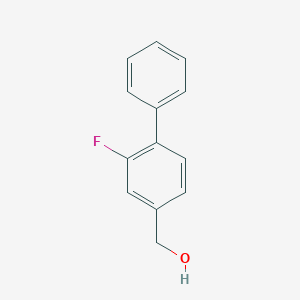

(2-Fluorobiphenyl-4-yl)methanol

説明

(2-Fluorobiphenyl-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a fluorine atom attached to the second carbon of one phenyl ring and a methanol group attached to the fourth carbon of the other phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorobiphenyl-4-yl)methanol typically involves the reduction of (2-Fluorobiphenyl-4-yl)methanone. One common method is the reduction using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere at low temperatures to ensure the selective reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

化学反応の分析

Types of Reactions

(2-Fluorobiphenyl-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (2-Fluorobiphenyl-4-yl)methanone.

Reduction: The compound can be further reduced to form (2-Fluorobiphenyl-4-yl)methane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

生物活性

The compound (2-Fluorobiphenyl-4-yl)methanol is a derivative of biphenyl compounds and has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Structure : The molecular formula of this compound is C13H11F, indicating the presence of a fluorine atom on the biphenyl structure.

Physical Properties : The compound is characterized by its solubility in organic solvents and moderate lipophilicity, which may influence its biological activity.

Research has shown that this compound exhibits dual inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. These enzymes play critical roles in the metabolism of endocannabinoids and arachidonic acid, respectively.

- FAAH Inhibition : This inhibition leads to increased levels of endocannabinoids, which can contribute to analgesic effects.

- COX Inhibition : The compound selectively inhibits COX-2, which is associated with inflammatory processes.

Case Study Findings

A study characterized the enantiomers of the related compound (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)propanamide (Flu-AM1) , revealing significant differences in their biological activity:

- IC50 Values :

- (R)-Flu-AM1:

- COX-1: 6 μM

- COX-2 (arachidonic acid): 20 μM

- COX-2 (2-arachidonoylglycerol): 1 μM

- (S)-Flu-AM1:

- COX-1: 3 μM

- COX-2 (arachidonic acid): 10 μM

- COX-2 (2-arachidonoylglycerol): 0.7 μM

- (R)-Flu-AM1:

Both enantiomers exhibited no selectivity in FAAH inhibition but demonstrated potent anti-inflammatory effects through COX inhibition in stimulated RAW 264.7 macrophage cells .

Therapeutic Applications

The dual action of inhibiting FAAH and COX suggests potential applications in treating pain and inflammation-related disorders. The ability to modulate endocannabinoid levels while selectively inhibiting inflammatory pathways presents a promising therapeutic strategy.

Comparative Analysis

| Compound Name | FAAH Inhibition | COX-1 IC50 | COX-2 IC50 (AA) | COX-2 IC50 (2-AG) |

|---|---|---|---|---|

| (R)-Flu-AM1 | Yes | 6 μM | 20 μM | 1 μM |

| (S)-Flu-AM1 | Yes | 3 μM | 10 μM | 0.7 μM |

特性

IUPAC Name |

(3-fluoro-4-phenylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRFOGBFWHCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。